Baccatin VI

Vue d'ensemble

Description

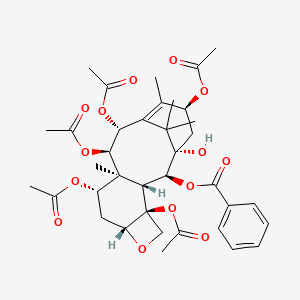

Baccatin VI is a natural taxoid compound derived from the yew tree (Taxus species). It is a member of the taxane family, which is known for its complex diterpenoid structure. This compound is particularly significant due to its role as a precursor in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Baccatin VI can be synthesized through various chemical and biotechnological methods. One common approach involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications to produce this compound. The process typically includes steps such as acetylation, hydroxylation, and oxidation .

Industrial Production Methods: Industrial production of this compound often relies on the extraction of taxanes from renewable sources like Taxus needles. The extracted compounds undergo biotransformation using whole-cell catalysis or enzymatic processes to yield this compound. This method is preferred due to its eco-friendly and efficient nature .

Analyse Des Réactions Chimiques

Types of Reactions: Baccatin VI undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen gas, and catalytic amounts of transition metals.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and alkylated derivatives of this compound, which are often intermediates in the synthesis of more complex taxoids like paclitaxel .

Applications De Recherche Scientifique

Biosynthetic Pathway

Recent studies have elucidated the complete biosynthetic pathway of Baccatin VI, highlighting its transformation into more complex taxane derivatives.

- Key Enzymes and Mechanisms :

- The biosynthesis involves several cytochrome P450 enzymes that catalyze critical hydroxylation steps. For instance, CYP725A55 has been identified as crucial for forming the oxetane ester structure in this compound, which is essential for its biological activity .

- The pathway has been successfully reconstituted in engineered yeast, showcasing the potential for biotechnological applications in producing this compound and its derivatives at scale .

| Enzyme | Function |

|---|---|

| CYP725A37 | Catalyzes fourth hydroxylation step |

| CYP725A55 | Forms oxetane ester |

| Acetyltransferase | Catalyzes formation of C7-OAc |

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications beyond being a paclitaxel precursor:

- Anticancer Activity : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. For example, studies have shown that compounds derived from this compound exhibit cytotoxic effects similar to those of paclitaxel but with varying potency .

- Combination Therapies : There is ongoing exploration into using this compound in combination with other therapeutic agents to enhance anticancer efficacy while potentially reducing side effects associated with traditional chemotherapy .

Synthetic Methodologies

The synthesis of this compound has been a focal point in organic chemistry due to its complex structure:

- Total Synthesis Efforts : Researchers have developed synthetic routes that incorporate this compound into analogs with improved biological activity. For instance, attaching specific side chains to this compound has led to compounds that are significantly more potent than paclitaxel itself .

- Biotechnological Advances : The use of engineered microorganisms for the biosynthesis of this compound represents a promising avenue for producing this compound sustainably and economically .

Case Study 1: Biosynthetic Engineering

A recent study employed a multiplexed perturbation strategy to identify new genes involved in the biosynthesis of taxanes, including this compound. This approach allowed researchers to profile gene expression across various conditions, leading to the discovery of eight new genes essential for efficient production .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound could induce apoptosis in breast cancer cell lines without significant microtubule stabilization, suggesting alternative mechanisms of action distinct from paclitaxel . This finding opens avenues for developing less toxic treatment options.

Mécanisme D'action

Baccatin VI exerts its effects by binding to polymerized microtubules and stabilizing them, thereby suppressing their innate dynamics. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic catastrophe and apoptotic cell death. The molecular targets involved include tubulin and microtubules .

Comparaison Avec Des Composés Similaires

Baccatin III: Another taxoid precursor used in the synthesis of paclitaxel.

10-Deacetylbaccatin III: A key intermediate in the biosynthesis of Baccatin VI and paclitaxel.

Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug .

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a benzoate group at the 2α-position, which distinguishes it from other baccatin analogs. This structural uniqueness contributes to its specific reactivity and role in the biosynthesis of paclitaxel .

Activité Biologique

Baccatin VI is a naturally occurring taxoid derived from the Taxus genus, particularly from Taxus baccata. It is recognized for its structural similarity to paclitaxel, a well-known chemotherapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a complex tetracyclic structure that forms the backbone for various taxanes. Its synthesis has been explored extensively, leading to the development of several analogues with enhanced biological activities. The compound can be synthesized through selective deacylation and subsequent modifications to yield derivatives that exhibit significant cytotoxicity against cancer cell lines.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 246.29 g/mol |

| Structural Features | Tetracyclic core |

| Precursor | Baccatin III |

This compound exerts its biological effects primarily through its interaction with microtubules. It binds to polymerized tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts normal mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Key Findings

- Cytotoxicity : Studies have shown that this compound and its analogues demonstrate cytotoxic effects comparable to paclitaxel in various cancer cell lines, including ovarian and breast cancer cells .

- Tubulin Polymerization : Research indicates that certain derivatives of this compound promote tubulin polymerization effectively, supporting its role as a potential chemotherapeutic agent .

- Resistance Mechanisms : Some studies suggest that this compound may overcome resistance mechanisms observed in some cancer cell lines that are resistant to paclitaxel .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study 1 : A study evaluated the efficacy of this compound in Nicotiana benthamiana leaves, demonstrating successful biosynthesis and accumulation of the compound at levels comparable to natural sources. The findings suggest potential for biotechnological applications in drug production .

- Case Study 2 : In vitro assays showed that this compound analogues exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. This highlights the compound's potential as a lead for new anticancer drugs .

Research Findings

Recent research has focused on elucidating the biosynthetic pathways leading to this compound production. Genetic studies have identified key enzymes involved in its biosynthesis, which could facilitate the development of engineered systems for large-scale production.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Function |

|---|---|

| Taxane 1β-hydroxylase (T1βH) | Catalyzes hydroxylation at C-1 |

| Taxane 9α-hydroxylase (T9αH) | Hydroxylation at C-9 |

| Taxane 7β-O-acyltransferase (T7AT) | Transfers acyl groups |

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFKTEIDORFVQS-SKNQRQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-79-4 | |

| Record name | Baccatin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is baccatin VI and where is it found?

A: this compound is a natural diterpenoid belonging to the taxane family. It is primarily found in the bark, needles, and cell cultures of various Taxus species, including Taxus baccata, Taxus chinensis, Taxus canadensis, and Taxus cuspidata [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C29H36O10 and a molecular weight of 544.59 g/mol.

Q3: Can you provide spectroscopic data for this compound?

A3: While comprehensive spectroscopic data is beyond the scope of this Q&A, key spectral features include:

- 1H NMR (acetone-d6): Detailed 1H NMR data for this compound and other related taxoids measured in acetone-d6 are available in the literature [].

- 13C NMR (acetone-d6): Comprehensive 13C NMR data for this compound in acetone-d6 have been reported [].

- Other spectroscopic techniques: Researchers have also utilized techniques such as IR, MS, and UV spectroscopy to characterize this compound [, , , , ].

Q4: Is this compound cytotoxic itself?

A: this compound has been evaluated for cytotoxicity against MCF-7 and HCT116 human cancer cell lines, but it did not show significant activity [].

Q5: Can this compound be used to synthesize paclitaxel analogues?

A: Yes, this compound has been successfully utilized as a starting material for the synthesis of various 1-deoxypaclitaxel derivatives. This involves selective deacylation of this compound followed by attachment of different C-13 side chains [].

Q6: What is the significance of 1-deoxypaclitaxel analogues?

A: Research on 1-deoxypaclitaxel analogues, synthesized from this compound, has shown that the 1-hydroxyl group might not be essential for paclitaxel's activity. Some analogues exhibited comparable activity to paclitaxel in tubulin polymerization and cytotoxicity assays [].

Q7: Are there any unique structural features found in this compound derivatives?

A: Yes, some this compound derivatives, like those isolated from Taxus x media Rehd. cv Hicksii, possess a rearranged 11(15→1)-abeo-taxane skeleton. This structural variation distinguishes them from typical taxanes [, , ].

Q8: What is the significance of the 11(15→1)-abeo-taxane skeleton?

A: The discovery of the 11(15→1)-abeo-taxane skeleton in this compound derivatives highlights a significant structural variation within the taxoid family. This finding has established abeo-taxanes as an emerging major structural type of taxoids [, ].

Q9: Can this compound be produced in plant cell cultures?

A: Yes, this compound is produced in cell cultures of various Taxus species, including Taxus canadensis and Taxus cuspidata [, , , , ].

Q10: What factors influence the production of this compound in cell cultures?

A: The accumulation of this compound in Taxus cell cultures can be influenced by various factors, including the type of elicitor used, its concentration, and the timing of elicitation [].

Q11: What is the role of methyl jasmonate in this compound production?

A: Methyl jasmonate acts as an effective elicitor, significantly enhancing the production of this compound and other taxoids in Taxus cell cultures [, , ].

Q12: How does the accumulation pattern of this compound compare to other taxoids in elicited cell cultures?

A: While methyl jasmonate elicitation stimulates the production of various taxoids, including this compound and paclitaxel, their accumulation patterns differ. this compound accumulation continues until the late stages of the culture cycle, even as cell death increases, suggesting its possible role as a degradation product of taxoid biosynthesis [].

Q13: Can microorganisms modify this compound?

A: Yes, fungi like Aspergillus niger have been shown to biotransform this compound, potentially leading to novel derivatives [, ].

Q14: What is the significance of microbial transformation of this compound?

A: Microbial transformation of this compound opens up possibilities for generating novel taxoid derivatives with potentially enhanced or altered biological activities. This approach could lead to the discovery of new drug candidates [, ].

Q15: How is this compound typically isolated and purified from plant material?

A: this compound is typically isolated from Taxus plant material using a combination of solvent extraction and chromatographic techniques, including column chromatography (silica gel, Sephadex), preparative TLC, and preparative HPLC [, , , , , , , , ].

Q16: What are the applications of High-Speed Counter-Current Chromatography (HSCCC) in this compound research?

A: HSCCC has proven to be an efficient technique for isolating and purifying this compound and other related taxanes from Taxus cell cultures. This method allows for obtaining highly pure compounds for further research and potential applications [].

Q17: What analytical methods are employed for detecting and quantifying this compound?

A: Researchers use techniques like HPLC, LC-ESI-MS, and LC-ESI/MS to analyze and quantify this compound in complex mixtures. These methods provide detailed information about the presence and abundance of this compound and other taxanes in plant extracts and cell cultures [, ].

Q18: How do researchers study the dynamic variation of this compound content in Taxus plants?

A: Studies have investigated the dynamic changes in this compound levels in post-harvest Taxus chinensis clippings under various storage conditions. These analyses help understand how factors like temperature, light, and drying affect taxane content, which is crucial for optimizing their extraction and potential use [].

Q19: What is the distribution of this compound and other taxanes in different parts of Taxus plants?

A: Research indicates that the content and distribution of this compound and other taxanes can vary significantly among different parts of Taxus plants, including needles, stems, heartwood, and roots [, , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.